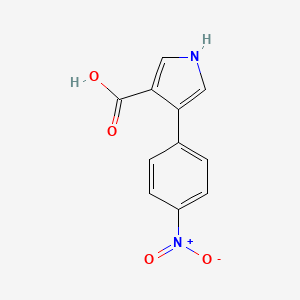
4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid is a chemical compound characterized by its nitrophenyl group attached to a pyrrole ring, which is further substituted with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Nitration Reaction: The starting material, pyrrole-3-carboxylic acid, undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group at the 4-position of the phenyl ring.
Purification: The resulting nitro compound is purified through recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional steps such as continuous flow reactors and automated purification systems are employed to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form a nitroso group or further to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 4-(4-aminophenyl)-1H-pyrrole-3-carboxylic acid.
Substitution: The carboxylic acid group can undergo substitution reactions with various reagents to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.
Substitution: Thionyl chloride (SOCl2) for esterification or ammonia for amidation.
Major Products Formed:
Oxidation: 4-(4-nitroso-phenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 4-(4-aminophenyl)-1H-pyrrole-3-carboxylic acid.
Substitution: Various esters and amides of the carboxylic acid group.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of nitro-containing compounds with biological macromolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The compound exerts its effects through the interaction of its nitro group with biological targets. The nitro group can undergo reduction in biological systems to form reactive intermediates that can modify proteins and DNA, leading to various biological effects.
Molecular Targets and Pathways Involved:
Proteins: Modification of amino acid residues in proteins.
DNA: Interaction with DNA leading to potential mutagenic effects.
Pathways: Involvement in oxidative stress pathways and inflammatory responses.
Comparaison Avec Des Composés Similaires
4-Nitrophenol: A simpler nitrophenol derivative with applications in pH indicators and organic synthesis.
4-(4-Nitrophenyl)butyric acid: A longer chain nitrophenyl derivative used in various chemical syntheses.
Uniqueness: 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid stands out due to its pyrrole ring, which imparts unique electronic and steric properties compared to simpler nitrophenyl compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Propriétés
IUPAC Name |
4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)10-6-12-5-9(10)7-1-3-8(4-2-7)13(16)17/h1-6,12H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDHRUNKPWXPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC=C2C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655824 | |
| Record name | 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358986-47-7 | |
| Record name | 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bicyclo[2.2.1]hept-2-YL-ethylamine hydrochloride](/img/structure/B1497967.png)









